molecular formula C11H10N2O4 B13982531 7-Methoxy-3-methyl-8-nitro-1(2h)-isoquinolinone

7-Methoxy-3-methyl-8-nitro-1(2h)-isoquinolinone

Cat. No.: B13982531
M. Wt: 234.21 g/mol
InChI Key: LLFJSUWDVNILIV-UHFFFAOYSA-N
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Description

7-Methoxy-3-methyl-8-nitro-1(2h)-isoquinolinone is a synthetic organic compound belonging to the isoquinolinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-methyl-8-nitro-1(2h)-isoquinolinone typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the isoquinoline ring.

    Methylation: Addition of a methyl group to the nitrogen atom.

    Methoxylation: Introduction of a methoxy group to the aromatic ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure complete reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-methyl-8-nitro-1(2h)-isoquinolinone can undergo various chemical reactions, including:

    Oxidation: Conversion of the methyl group to a carboxyl group.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of 7-carboxy-3-methyl-8-nitro-1(2h)-isoquinolinone.

    Reduction: Formation of 7-methoxy-3-methyl-8-amino-1(2h)-isoquinolinone.

    Substitution: Formation of various substituted isoquinolinones.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 7-Methoxy-3-methyl-8-nitro-1(2h)-isoquinolinone involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate biological pathways.

    DNA/RNA: Intercalation into DNA or RNA to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-3-methyl-1(2h)-isoquinolinone: Lacks the nitro group.

    8-Nitro-1(2h)-isoquinolinone: Lacks the methoxy and methyl groups.

    3-Methyl-8-nitro-1(2h)-isoquinolinone: Lacks the methoxy group.

Uniqueness

7-Methoxy-3-methyl-8-nitro-1(2h)-isoquinolinone is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity not seen in similar compounds.

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

7-methoxy-3-methyl-8-nitro-2H-isoquinolin-1-one

InChI

InChI=1S/C11H10N2O4/c1-6-5-7-3-4-8(17-2)10(13(15)16)9(7)11(14)12-6/h3-5H,1-2H3,(H,12,14)

InChI Key

LLFJSUWDVNILIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C=C2)OC)[N+](=O)[O-])C(=O)N1

Origin of Product

United States

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